3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of Fmoc amino acids leverages the stability and orthogonal protection strategies offered by the Fmoc group. Fields and Noble (2009) highlighted that the use of Fmoc amino acids in SPPS has been refined over the years through the introduction of various solid supports, linkages, and side chain protecting groups, which have enabled the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Molecular Structure Analysis
Bojarska et al. (2020) conducted a comprehensive study on the structural and supramolecular features of Fmoc amino acids. They synthesized a new Fmoc-protected amino acid and analyzed its structure through X-ray diffraction, revealing insights into the noncovalent interactions and supramolecular synthon patterns in the crystal structures of Fmoc amino acids (Bojarska et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of Fmoc amino acids is pivotal in peptide bond formation. Soley and Taylor (2019) demonstrated a mild and rapid method for introducing the 9-phenyl-9-fluorenyl protecting group into amino acids, highlighting the chemoselectivity and efficiency of this approach in peptide synthesis (Soley & Taylor, 2019).
Physical Properties Analysis
The physical properties of Fmoc amino acids, such as solubility and crystal structure, are critical for their application in SPPS. Mellor and Chan (1997) explored the synthesis of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines and their condensation with solid supports, facilitating the synthesis of diverse N-substituted hydroxamic acids and demonstrating the versatility of Fmoc amino acids in designing structurally diverse peptides (Mellor & Chan, 1997).
Chemical Properties Analysis
The protection and deprotection of amino acids using the Fmoc group are essential aspects of their chemical properties. Gioeli and Chattopadhyaya (1982) showed that the Fmoc group could protect hydroxy-groups alongside acid- and base-labile protecting groups, which can be conveniently removed, demonstrating the Fmoc group's versatility in peptide synthesis (Gioeli & Chattopadhyaya, 1982).
Scientific Research Applications
Synthesis of Non-Proteinogenic Amino Acids
Fmoc-protected amino acids are instrumental in the synthesis of non-proteinogenic amino acids, which play a crucial role in medicinal chemistry and drug design. The synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, utilizes Fmoc-protected intermediates to achieve good overall yields. This approach underscores the versatility of Fmoc-protected amino acids in synthesizing complex molecules for research purposes (Adamczyk & Reddy, 2001).
Biomaterials and Hydrogelators
Fmoc-protected amino acids have found extensive applications in the design and development of novel hydrogelators and biomaterials. These materials are pivotal in various biomedical applications, including drug delivery systems, tissue engineering, and regenerative medicine. The structural and supramolecular characteristics of Fmoc-amino acids are essential for recognizing their properties as effective hydrogelators or components of biomaterials, highlighting their significant role in advancing biomedical research and applications (Bojarska et al., 2020).
Solid Phase Peptide Synthesis
Fmoc chemistry is a cornerstone of solid-phase peptide synthesis (SPPS), a method extensively used for synthesizing peptides and proteins. This technique allows for the sequential addition of amino acids to a growing peptide chain, with Fmoc protecting groups ensuring the selectivity of the reaction. The method's orthogonal nature enables the synthesis of a wide range of peptides and small proteins, illustrating the indispensable role of Fmoc-protected amino acids in modern bioorganic chemistry (Fields & Noble, 2009).
Fabrication of Functional Materials
The inherent properties of Fmoc-modified amino acids and short peptides, such as self-assembly and bioactivity, make them ideal building blocks for creating functional materials. These materials find applications in various fields, including biotechnology, nanotechnology, and materials science. The review of their self-organization and applications emphasizes the broad potential of these bio-inspired molecules in developing new materials with unique properties and functions (Tao et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLRPMRTOVHAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid | |
CAS RN |
180181-93-5 |
Source
|
Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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